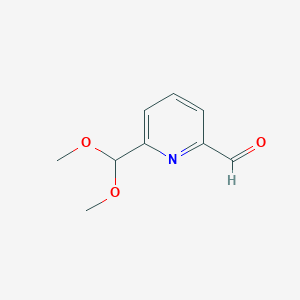

6-(Dimethoxymethyl)pyridine-2-carbaldehyde

Description

Significance of Pyridine-2-carbaldehyde in Organic Synthesis

Pyridine-2-carbaldehyde, also known as 2-formylpyridine, is a fundamental building block in organic synthesis. wikipedia.org It serves as a vital precursor for a wide array of compounds used in coordination chemistry, pharmaceuticals, and materials science. wikipedia.orgpipzine-chem.com As an important pharmaceutical intermediate, it is used in the synthesis of drugs such as the laxative bisacodyl (B1667424) and the organophosphate antidote pralidoxime. patsnap.comgoogle.com

The synthetic utility of pyridine-2-carbaldehyde stems from the reactivity of its aldehyde group and the coordinating ability of the pyridine (B92270) nitrogen. The aldehyde functional group readily undergoes nucleophilic attack, most notably with amines to form Schiff bases. wikipedia.org These resulting iminopyridine compounds are highly effective bidentate ligands, capable of forming stable complexes with various metal ions. wikipedia.orgnih.gov In the field of materials science, pyridine-2-carbaldehyde is used to prepare functional materials, including fluorescent compounds and color photographic materials. pipzine-chem.comgoogle.com

Common synthetic routes to pyridine-2-carbaldehyde often involve the oxidation of 2-methylpyridine (B31789) (2-picoline). wikipedia.orgpipzine-chem.com However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid can be a challenge. pipzine-chem.com Other methods include the reaction of 2-halogenated pyridines with organometallic reagents. pipzine-chem.com

Strategic Utility of Dimethoxymethyl Groups as Protected Aldehydes and Synthetic Handles

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This process is known as protection. The dimethoxymethyl group, [CH(OCH₃)₂], is a classic example of a protecting group for an aldehyde. It is chemically classified as a dimethyl acetal (B89532). libretexts.orgorganic-chemistry.org

The primary advantage of using an acetal as a protecting group is its stability under neutral to strongly basic conditions. libretexts.org This allows chemists to perform a wide range of reactions, such as those involving organometallic reagents (e.g., Grignard reagents) or basic hydrolysis of esters, on other parts of the molecule without affecting the protected aldehyde. libretexts.org The acetal can be readily removed, and the original aldehyde regenerated, through hydrolysis under acidic conditions. libretexts.orgorganic-chemistry.org

In a molecule like 6-(Dimethoxymethyl)pyridine-2-carbaldehyde, this strategy is evident. One of the aldehyde functionalities exists in its protected acetal form, while the other remains as a free aldehyde. This differential protection is key to its utility, enabling chemists to perform selective reactions on the free aldehyde at the 2-position first, and then, after deprotection, carry out a different reaction on the newly revealed aldehyde at the 6-position.

Overview of Dual-Functionalized Pyridine Scaffolds in Chemical Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry and drug design. nih.govrsc.org Its presence in a molecule can enhance pharmacological activity, improve metabolic stability, and solve issues related to protein binding. tandfonline.com Consequently, pyridine-based structures are found in a vast number of FDA-approved drugs. nih.govtandfonline.com

Dual-functionalized pyridines, particularly those substituted at the 2- and 6-positions, are of significant interest because they provide a rigid framework for creating complex molecular architectures. nih.govmdpi.com This substitution pattern is crucial for the synthesis of "pincer" ligands in coordination chemistry, where the two functional groups and the pyridine nitrogen can bind to a metal center in a tridentate fashion. The ability to introduce two different functional groups allows for fine-tuning the electronic and steric properties of these ligands.

In the context of drug discovery, scaffolds like 2,6-disubstituted pyridines allow for the creation of diverse libraries of compounds for biological screening. nih.govresearchgate.net The compound this compound embodies this principle; it is not merely a molecule but a synthetic platform. It allows for sequential, site-selective modifications at two distinct positions on the pyridine ring, making it a valuable intermediate for building sophisticated molecules with potential applications in catalysis, materials science, and pharmacology.

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₃ |

| PubChem CID | 17877606 |

| Structure | A pyridine ring substituted at position 2 with a carbaldehyde group (-CHO) and at position 6 with a dimethoxymethyl group [-CH(OCH₃)₂]. |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine-2-carbaldehyde (2-Formylpyridine) |

| Pyridine-3-carboxaldehyde |

| Pyridine-4-carboxaldehyde |

| Pralidoxime |

| Bisacodyl |

| 2-Methylpyridine (2-Picoline) |

| Pyridine-2-carboxylic acid |

| 6-Methoxy-2-pyridinecarboxaldehyde |

| 6-(Hydroxymethyl)-2-pyridinecarbaldehyde |

| L-Alanine |

| 2-Methylalanine methyl ester |

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethoxymethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-9(13-2)8-5-3-4-7(6-11)10-8/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVOJDOSLNRHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC(=N1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 6 Dimethoxymethyl Pyridine 2 Carbaldehyde Systems

Reactivity of the Pyridine-2-carbaldehyde Moiety

The aldehyde group at the 2-position of the pyridine (B92270) ring is a primary site for nucleophilic attack and various condensation reactions. Its reactivity is modulated by the electron-withdrawing nature of the pyridine nitrogen, which enhances the electrophilicity of the carbonyl carbon.

Condensation Reactions with Nucleophiles (e.g., Imine and Schiff Base Formation)

The aldehyde functionality of pyridine-2-carbaldehyde derivatives readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.net This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. google.com The reaction is efficient and forms the basis for the synthesis of a wide variety of ligands for coordination chemistry and molecules with potential biological activity. nih.govrsc.org

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. Proton transfer and subsequent elimination of a water molecule lead to the formation of the imine. researchgate.net For instance, pyridine-2-carbaldehyde reacts with various substituted anilines and other primary amines to form the corresponding Schiff base ligands. nih.gov These reactions are often carried out in solvents like ethanol (B145695) and may be refluxed to drive the reaction to completion. nih.gov

Table 1: Examples of Schiff Base Formation with Pyridine-2-carbaldehyde Derivatives

| Amine Reactant | Resulting Schiff Base Type | Typical Reaction Conditions | Reference |

| Primary Alkylamines | N-alkyl-1-(pyridin-2-yl)methanimine | Ethanol, reflux | nih.gov |

| Anilines | N-aryl-1-(pyridin-2-yl)methanimine | Ethanol, reflux, catalytic acid | google.comnih.gov |

| Hydrazines | Hydrazones | Ethanol, reflux | google.com |

| Thiosemicarbazide (B42300) | Thiosemicarbazones | Ethanol/water, acetic acid catalyst, reflux | nih.govgoogle.com |

Aldol-Type Additions and Related Carbonyl Transformations

The aldehyde group of pyridine-2-carbaldehydes can participate in aldol-type addition reactions, acting as an electrophile for enolates or other carbon nucleophiles. masterorganicchemistry.com These reactions lead to the formation of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. masterorganicchemistry.com The reaction is typically base-catalyzed, involving the deprotonation of an α-carbon of a ketone or another aldehyde to form a nucleophilic enolate, which then attacks the pyridine-2-carbaldehyde. masterorganicchemistry.com

For example, pyridine-2-carbaldehyde can undergo crossed aldol (B89426) reactions. To achieve selectivity and avoid self-condensation of the enolizable partner, the reaction is often performed under conditions where one carbonyl compound is pre-formed into an enolate or where a non-enolizable aldehyde is used. masterorganicchemistry.com Intramolecular aldol reactions are also possible in substrates containing both a pyridine-2-carbaldehyde moiety and a suitably positioned ketone or aldehyde, leading to cyclic products. nih.gov

Selective Reduction and Oxidation of the Aldehyde Group

The aldehyde group in pyridine-2-carbaldehyde derivatives can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid. The choice of reagent is crucial to avoid reactions with other functional groups or the pyridine ring itself.

Selective Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can effectively reduce the aldehyde to an alcohol. The chemoselectivity of this reduction in the presence of a ketone, for instance, can be high due to the greater steric hindrance of the ketone. stackexchange.com For the specific case of 6-(dimethoxymethyl)pyridine-2-carbaldehyde, the acetal (B89532) group is stable under the basic or neutral conditions of borohydride reductions. stackexchange.comyoutube.comyoutube.com This allows for the selective reduction of the aldehyde to afford 6-(dimethoxymethyl)pyridin-2-yl)methanol.

Selective Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. However, the reaction conditions must be chosen carefully to prevent the decomposition of the pyridine ring or cleavage of the acetal. While strong oxidizing agents like potassium permanganate (B83412) can be used to oxidize methylpyridines to pyridinecarboxylic acids, milder conditions are required for the selective oxidation of the aldehyde in the presence of other sensitive groups. ethz.ch For pyridine-2-carbaldehyde, oxidation to the corresponding methyl ester has been reported, although the compound showed some instability under the reaction conditions. researchgate.net The acetal group in this compound would likely be stable under neutral or basic oxidation conditions but sensitive to acidic oxidants.

Reactivity of the 6-(Dimethoxymethyl) Group

The dimethoxymethyl group serves as a protected form of an aldehyde. Its reactivity is centered on its hydrolysis to reveal the aldehyde and its electronic influence on the pyridine ring.

Controlled Hydrolysis to Aldehyde Functionality

The dimethoxymethyl group is an acetal, which is stable under neutral and basic conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions. youtube.comyoutube.com This protecting group strategy is useful in multi-step syntheses where the aldehyde at the 6-position needs to be masked while other transformations are carried out on the molecule. google.com

The hydrolysis is a reversible reaction catalyzed by acid. Protonation of one of the methoxy (B1213986) oxygens facilitates the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which further reacts under acidic conditions to eliminate the second molecule of methanol and form the aldehyde. By controlling the pH, the dimethoxymethyl group can be selectively removed to unmask the aldehyde at the 6-position, potentially forming pyridine-2,6-dicarbaldehyde if the 2-position aldehyde was also protected or modified and then regenerated.

Participation in Nucleophilic Dearomatization Reactions of the Pyridine Ring

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNA_r) or dearomatization reactions, particularly when activated by electron-withdrawing groups or by N-alkylation or N-acylation. stackexchange.comquora.commasterorganicchemistry.com Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com

The 6-(dimethoxymethyl) group, being an acetal, is primarily an electron-withdrawing group through induction due to the electronegative oxygen atoms. This electronic effect would further activate the pyridine ring towards nucleophilic attack compared to an unsubstituted pyridine. While the acetal itself is not directly involved in the bond-forming or breaking steps of a typical SNA_r reaction where a leaving group is displaced, its electronic influence would make the pyridine ring more susceptible to dearomatization by strong nucleophiles. In such reactions, the regioselectivity of the nucleophilic attack would still be directed primarily to the 2- and 4-positions. stackexchange.comquora.com

Interconversion to Other Functional Groups (e.g., Thiazolyl Moieties)

The C2-carbaldehyde group serves as a versatile handle for the construction of other heterocyclic systems, most notably thiazole (B1198619) derivatives. This transformation typically proceeds via condensation with a sulfur-containing nucleophile. A common method involves the reaction of the aldehyde with cysteine, which contains both a thiol and an amine group, leading to the formation of a thiazoline (B8809763) ring, a core component of luciferin (B1168401) analogues. nih.govacs.org The synthesis often begins with a cyanobenzothiazole intermediate which is then condensed with D-cysteine. nih.gov

The general principle extends to the synthesis of various thiazole derivatives through the reaction of a 2-formylpyridine with a suitable thioamide or a compound that can generate a thioamide in situ. nih.govresearchgate.net For instance, the reaction with thiosemicarbazide derivatives can lead to the formation of thiazolyl-hydrazinyl compounds. mdpi.com These reactions are crucial in medicinal chemistry and materials science for creating novel compounds with specific biological or photophysical properties. nih.govresearchgate.netnih.gov The reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various reagents like 2-oxo-N'-arylpropanehydrazonoyl chloride or chloroacetone (B47974) can yield a range of thiazole derivatives. nih.gov

Table 1: Examples of Thiazole Synthesis from Aldehyde Precursors This table is illustrative and based on general synthetic principles for thiazole formation.

| Reactant with Aldehyde | Resulting Functional Group/Moiety | General Reaction Type | Reference |

|---|---|---|---|

| D-Cysteine | Thiazoline-4-carboxylic acid | Condensation/Cyclization | nih.govnih.gov |

| Thiosemicarbazide | 2-Hydrazinylthiazole | Condensation/Cyclization | mdpi.com |

| Thioamide | Substituted Thiazole | Hantzsch-type Synthesis | researchgate.net |

Derivatization using Organometallic Reagents

The electrophilic carbon of the C2-carbaldehyde is a prime target for nucleophilic attack by organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds. masterorganicchemistry.com This reaction provides a straightforward and efficient method for forming a new carbon-carbon bond, converting the aldehyde into a secondary alcohol. masterorganicchemistry.com

The general procedure involves the dropwise addition of the organometallic reagent to a solution of the pyridine-2-carbaldehyde derivative at low temperatures (e.g., 0 °C) in an appropriate solvent like tetrahydrofuran (B95107) (THF). The resulting intermediate alkoxide is then protonated during an aqueous acid workup to yield the final alcohol product. masterorganicchemistry.com The presence of the pyridine nitrogen can influence the reaction, potentially forming a chelate with the magnesium ion, which can enhance reactivity and stereoselectivity but also prevent over-addition that can be seen with esters. masterorganicchemistry.com This method is broadly applicable to a wide range of aryl, alkyl, and vinyl organometallic reagents. nih.gov

Table 2: Derivatization of Pyridine-2-carbaldehyde with Organometallic Reagents

| Organometallic Reagent (R-M) | Solvent | Product Structure | Product Class | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide (PhMgBr) | Tetrahydrofuran (THF) | Py-CH(OH)Ph | Secondary Aryl Alcohol | |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | Py-CH(OH)Bu | Secondary Alkyl Alcohol | uoanbar.edu.iq |

| Vinylmagnesium bromide (CH2=CHMgBr) | Tetrahydrofuran (THF) | Py-CH(OH)CH=CH2 | Secondary Allylic Alcohol | rsc.org |

Py represents the 6-(Dimethoxymethyl)pyridin-2-yl moiety.

Interactions and Interplay Between C2-Carbaldehyde and C6-Dimethoxymethyl Functionalities

The proximity and electronic nature of the aldehyde and acetal groups on the pyridine ring lead to unique chemical behaviors and synthetic possibilities.

Orthogonal Protection and Deprotection Strategies

The this compound molecule intrinsically contains a protected and an unprotected carbonyl group. The dimethoxymethyl group is an acetal, a common protecting group for aldehydes, which is stable to bases and nucleophiles but labile under acidic conditions. wikipedia.orgorganic-chemistry.org This inherent difference forms the basis of orthogonal protection strategies. wikipedia.org

An orthogonal protection scheme allows for the selective removal of one protecting group while others remain intact. wikipedia.org In this case, the C2-aldehyde could be protected with a group resistant to acid, allowing for the deprotection of the C6-acetal first. For example, the C2-aldehyde could be converted to a dithioacetal, which is stable to acidic conditions but can be removed using mercury(II) salts. wikipedia.org

Conversely, and more directly, the C6-dimethoxymethyl group can be selectively hydrolyzed under controlled acidic conditions (e.g., using dilute aqueous acid or an acid catalyst like pyridinium (B92312) p-toluenesulfonate) to yield pyridine-2,6-dicarbaldehyde. thieme-connect.deyoutube.com This di-aldehyde is a valuable precursor for synthesizing symmetrical macrocycles or other complex ligands.

Table 3: Orthogonal Protection/Deprotection Scenarios

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality Reference |

|---|---|---|---|

| C6-Aldehyde (latent) | Dimethoxymethyl Acetal | Acidic hydrolysis (e.g., H3O+) | Stable to base, nucleophiles, hydrogenation |

| C2-Aldehyde | Dithioacetal | Mercury(II) salts (e.g., HgCl2/CaCO3) | Stable to acid, base, hydrides |

| C2-Aldehyde | 1,3-Dioxane/Dioxolane | Acidic hydrolysis (e.g., H3O+) | Stable to base, nucleophiles |

Potential for Intramolecular Cyclization and Bridging

The presence of two functional groups at the C2 and C6 positions opens the possibility for intramolecular reactions to form macrocyclic or bridged structures. After deprotection of the acetal to reveal the symmetrical pyridine-2,6-dicarbaldehyde, reaction with a difunctional reagent can lead to cyclization. For example, condensation with a diamine, such as ethylenediamine (B42938) or a longer-chain diamine, can produce macrocyclic Schiff base (diimine) ligands. These macrocycles are of significant interest in coordination chemistry for their ability to encapsulate metal ions. chinesechemsoc.org The rigidity of the pyridine backbone and the stereochemistry of the imine linkages dictate the size and shape of the resulting cavity.

Electronic and Steric Effects of Dual Substitution

Electronic Effects: The C2-carbaldehyde group is strongly electron-withdrawing through both induction (-I) and resonance (-M), decreasing the electron density of the pyridine ring, particularly at the C4 and C6 positions. The C6-dimethoxymethyl group has a more nuanced effect; the oxygen atoms are inductively withdrawing (-I), but their lone pairs can be donated to the ring via resonance (+M). The net effect is a "push-pull" system that modifies the electron distribution and reactivity of the pyridine nucleus. This dual substitution pattern deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. uoanbar.edu.iqyoutube.com

Steric Effects: The presence of substituents at both positions flanking the pyridine nitrogen (C2 and C6) creates significant steric hindrance. acs.orgacs.org This steric crowding can impede reactions at the nitrogen atom, such as quaternization or coordination to bulky metal centers. It also hinders electrophilic or nucleophilic attack at the C3 and C5 positions of the ring. This steric control can be synthetically useful, directing reactions to less hindered sites on the molecule or influencing the conformational preferences of products. chinesechemsoc.orgacs.org

Reactivity of the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iqyoutube.com The addition of a potent electron-withdrawing group like a carbaldehyde at C2 and an acetal at C6 further deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). youtube.com Such reactions, if they occur at all, would require harsh conditions and would likely be directed to the C3 or C5 position, which are comparatively less deactivated.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq Nucleophilic attack is favored at the electron-poor C4 position. A strong nucleophile could potentially displace a suitable leaving group if one were present at the C4 position. Furthermore, the entire pyridine ring can be susceptible to cleavage under specific conditions, such as with certain highly reactive organometallic complexes, although this is a rare event. nih.gov

Nucleophilic Substitutions on Halogenated Dimethoxymethylpyridines

The electron-deficient character of the pyridine ring renders it susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is particularly pronounced when a good leaving group, such as a halogen, is located at the 2-, 4-, or 6-positions. uoanbar.edu.iqyoutube.comyoutube.com These positions are electronically activated toward nucleophilic attack due to the strong electron-withdrawing inductive effect of the ring nitrogen, which also stabilizes the resulting negatively charged Meisenheimer intermediate. uoanbar.edu.iqnih.gov Consequently, 2- and 4-halopyridines are significantly more reactive in SNAr reactions than their 3-halo counterparts. youtube.com

In the context of a hypothetical halogenated precursor to this compound, such as a 2-halo-6-(dimethoxymethyl)pyridine, the halogen at the C2 position would be readily displaced by a variety of nucleophiles. The reactivity of such a substrate can be inferred from analogous compounds like 2-chloro-6-methoxypyridine. bldpharm.com While the dimethoxymethyl group, like a methoxy group, is electron-donating by resonance, the activating effect of the pyridine nitrogen at the C2-position is the dominant factor driving the substitution.

Research on related systems demonstrates that strong nucleophiles, including alkoxides, amides, and thiolates, can effectively displace halides from the 2-position of the pyridine ring. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming a tetrahedral intermediate, which then rearomatizes by expelling the halide ion.

The table below outlines potential nucleophilic substitution reactions on a model substrate, 2-chloro-6-(dimethoxymethyl)pyridine, based on established reactivity principles for halopyridines.

| Nucleophile (Nu-) | Reagent Example | Product Structure | Product Name | Typical Conditions |

|---|---|---|---|---|

| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) |  | 2-Methoxy-6-(dimethoxymethyl)pyridine | Heat in corresponding alcohol (e.g., Methanol) |

| Amine (R2NH) | Piperidine |  | 2-(Piperidin-1-yl)-6-(dimethoxymethyl)pyridine | Heat, often with a base or in excess amine |

| Thiolate (RS-) | Sodium Thiophenoxide (NaSPh) |  | 2-(Phenylthio)-6-(dimethoxymethyl)pyridine | Polar aprotic solvent (e.g., DMF, DMSO) |

| Cyanide (CN-) | Potassium Cyanide (KCN) |  | 6-(Dimethoxymethyl)pyridine-2-carbonitrile | High temperature, polar aprotic solvent |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. The high electronegativity of the nitrogen atom exerts a powerful electron-withdrawing inductive effect, deactivating the entire ring system towards attack by electrophiles. wikipedia.orgyoutube.com Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is readily protonated, forming a pyridinium ion. youtube.com This positive charge dramatically increases the deactivation of the ring, making substitution even more challenging.

When electrophilic substitution does occur, it overwhelmingly favors attack at the C3 and C5 positions (meta-substitution). quora.comquora.com Analysis of the resonance intermediates for electrophilic attack shows that the intermediates for ortho (C2, C6) and para (C4) attack include a highly unfavorable resonance structure where the positive charge resides on the electronegative nitrogen atom, which has an incomplete octet. youtube.com The intermediate for meta (C3, C5) attack avoids this instability, making it the kinetically favored pathway.

For the specific molecule This compound , the reactivity and regioselectivity of EAS are governed by the combined influence of three distinct groups: the ring nitrogen, the 2-carbaldehyde group, and the 6-dimethoxymethyl group.

Pyridine Nitrogen : Strongly deactivating (-I effect) and a meta-director (to C3, C5).

6-Dimethoxymethyl Group [-CH(OCH3)2] : This acetal group is considered an activating, ortho-, para-director due to the ability of its oxygen lone pairs to donate electron density via resonance (+M effect). organicchemistrytutor.com Being at C6, it directs towards the C5 (ortho) and C3 (para) positions.

The cumulative effect is a severely deactivated pyridine ring. However, the directing influences of all three groups converge, reinforcing a strong preference for any potential electrophilic attack to occur at the C3 and C5 positions. The activating resonance effect of the dimethoxymethyl group is unlikely to overcome the powerful deactivating effects of the ring nitrogen and the aldehyde, meaning that harsh reaction conditions would still be required for substitution.

| Substituent | Position | Inductive Effect (I) | Resonance Effect (M) | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| Pyridine Nitrogen | 1 | -I (Strong) | -M (Strong) | Strongly Deactivating | C3, C5 |

| -CHO (Carbaldehyde) | 2 | -I (Moderate) | -M (Strong) | Strongly Deactivating | (Directs to C4, C6 relative to itself) -> Reinforces C5 |

| -CH(OCH3)2 (Dimethoxymethyl) | 6 | -I (Weak) | +M (Moderate) | Activating | C5 (ortho), C3 (para) |

A common strategy to facilitate electrophilic substitution on pyridines is to first perform an N-oxidation. wikipedia.org The resulting pyridine-N-oxide is more reactive than pyridine itself because the oxygen atom can donate electron density back into the ring, activating it for electrophilic attack, primarily at the C4 position. youtube.comrsc.org For this compound N-oxide, this would direct an incoming electrophile to the C4 position, offering a different regiochemical outcome compared to the direct substitution of the parent heterocycle. The N-oxide can then be subsequently reduced back to the pyridine. youtube.com

Advanced Applications in Organic Synthesis and Molecular Design

Utilization as Versatile Synthetic Building Blocks

The strategic placement of the aldehyde and the protected aldehyde (dimethoxymethyl acetal) groups on the pyridine (B92270) scaffold at positions 2 and 6 respectively, makes 6-(Dimethoxymethyl)pyridine-2-carbaldehyde a bifunctional building block. The aldehyde group provides a handle for nucleophilic additions, condensations, and other aldehyde-specific reactions. Simultaneously, the dimethoxymethyl group serves as a stable protecting group for a second aldehyde functionality, which can be deprotected under specific acidic conditions to reveal the aldehyde for subsequent reactions. This differential reactivity allows for sequential and controlled synthetic transformations, a crucial aspect in the multi-step synthesis of complex molecules.

The pyridine nitrogen atom introduces an additional layer of complexity and utility, influencing the reactivity of the substituents and providing a site for coordination with metal catalysts. This can facilitate intramolecular reactions and direct the stereochemical outcome of certain transformations.

Construction of Complex Heterocyclic Frameworks

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound has been identified as a valuable precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Furo[3,2-b]pyridine (B1253681) Derivatives

While direct synthesis of furo[3,2-b]pyridine derivatives using this compound is not extensively documented in readily available literature, the structural motif of this starting material lends itself conceptually to such transformations. The aldehyde functionality could, in principle, undergo reactions with reagents containing an adjacent active methylene (B1212753) group and a hydroxyl group, leading to a cyclization cascade to form the fused furan (B31954) ring.

Access to Thieno[2,3-b]pyridine (B153569) Systems

The synthesis of thieno[2,3-b]pyridines, a class of compounds with recognized biological activities, often involves the construction of the thiophene (B33073) ring onto a pre-existing pyridine core. mdpi.comresearchgate.netnih.gov Methodologies such as the Gewald reaction, which utilizes a ketone or aldehyde, elemental sulfur, and an activated nitrile, are commonly employed. researchgate.net The aldehyde group of this compound could potentially serve as the carbonyl component in such a reaction, enabling the formation of the thieno[2,3-b]pyridine framework.

Formation of Polycyclic Nitrogen Heterocycles

The inherent reactivity of the aldehyde group in this compound allows for its participation in various cyclization reactions to form polycyclic nitrogen heterocycles. For instance, condensation reactions with binucleophiles can lead to the formation of new heterocyclic rings fused to the parent pyridine. While specific examples starting from this exact precursor are not prominent, the general strategy is a well-established method for constructing diverse polycyclic systems. nih.gov

Precursors in Natural Product Synthesis

The structural motifs present in this compound are relevant to the synthesis of more complex molecules, including natural products. The pyridine core is a common feature in many alkaloids and other biologically active compounds.

Key Intermediates in the Total Synthesis of Macrocyclic Antibiotics

The synthesis of macrocyclic antibiotics often involves the strategic assembly of smaller, functionalized building blocks. The bifunctional nature of this compound makes it a conceptually attractive, though not yet widely reported, intermediate for such endeavors. The two carbonyl functionalities (one protected) could be sequentially elaborated to build different fragments of a macrocyclic structure. The pyridine ring can act as a rigidifying element within the macrocycle or as a coordination site for a metal template in macrocyclization reactions.

Application in Enantioselective Synthesis

While direct use of this compound in a catalytic enantioselective reaction is not extensively documented, its primary value lies in its role as a precursor for the synthesis of sophisticated chiral ligands. The creation of effective chiral ligands is a cornerstone of asymmetric catalysis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry.

The unsymmetrical nature of this compound is its key attribute. It allows for a controlled, stepwise synthesis of C2-symmetric and, more importantly, unsymmetrical (C1-symmetric) ligands. For instance, the free aldehyde at the C2 position can be reacted with a chiral amine to form a chiral imine. Following this initial transformation, the dimethoxymethyl acetal (B89532) at the C6 position can be deprotected under acidic conditions to reveal the second aldehyde. This newly liberated aldehyde can then be reacted with a different (or the same) chiral amine, leading to the formation of unsymmetrical bis(imine) pyridine ligands.

This stepwise approach is critical for creating ligands with fine-tuned steric and electronic properties, which is essential for achieving high enantioselectivity in catalytic processes. Related symmetrical ligands derived from pyridine-2,6-dicarbaldehyde have been used to create complexes for various reactions; the ability to generate unsymmetrical analogs from this compound opens the door to developing new generations of catalysts with potentially superior performance in asymmetric transformations. For example, enantioselective synthesis of chiral amines has been demonstrated starting from the related pyridine-2-carboxaldehyde by reaction with a chiral sulfinamide, followed by the addition of an organometallic reagent. google.com This highlights the utility of the pyridine-aldehyde function in stereocontrolled additions, a strategy that can be extended using the orthogonally protected this compound to build more complex chiral structures.

Design and Synthesis of Functional Molecular Probes and Ligands

The pyridine-2,6-disubstituted framework is a privileged structure for the construction of ligands and molecular probes due to its rigid, planar geometry and strong N,N- or N,N,O-tridentate coordinating ability. The use of this compound provides a strategic entry point for creating highly functionalized, unsymmetrical molecules for specific applications in coordination chemistry and sensing.

The pyridine nucleus, particularly when functionalized at the 2- and 6-positions with coordinating groups like imines or amides, is an exceptional scaffold for creating stable metal complexes. researchgate.netrsc.org Ligands derived from the pyridine-2,6-dicarbonyl core, such as pyridine-2,6-dicarboxamides, are known to be excellent chelating agents for a wide variety of metal cations, including copper, iron, nickel, and palladium. researchgate.net These resulting complexes have applications ranging from catalysis to materials science and medicine. rsc.orgnih.govfrontiersin.org

The real advantage of this compound is the ability to synthesize unsymmetrical ligands through sequential condensation reactions. This process allows for the creation of ligands with tailored properties. For example, one arm of the ligand could be designed to enhance solubility or provide a site for covalent attachment to a surface, while the other arm could be modified to fine-tune the electronic properties of the metal center.

The general synthetic route involves:

Condensation of a primary amine (R¹-NH₂) with the free aldehyde of this compound.

Deprotection of the acetal group to reveal the second aldehyde.

Condensation of a second, different primary amine (R²-NH₂) with the newly formed aldehyde to yield an unsymmetrical bis(imine) ligand.

These unsymmetrical ligands can then be complexed with various metal salts to form stable coordination complexes. Similarly, the dialdehyde (B1249045) precursor, pyridine-2,6-dicarbaldehyde, can be oxidized to pyridine-2,6-dicarboxylic acid, which is a versatile N,O-chelating agent known to form stable chelates with numerous metal ions and can stabilize unusual oxidation states. The ability to create unsymmetrical amide derivatives via the mono-protected starting material further expands the diversity of accessible metal complexes.

Table 1: Synthesis of Unsymmetrical Ligands from this compound

| Step | Reactant(s) | Position of Reaction | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + R¹-NH₂ | C2-aldehyde | Mono-imine with C6-acetal |

| 2 | Acid (e.g., HCl) | C6-acetal | Mono-imine with C6-aldehyde |

| 3 | R²-NH₂ (where R¹ ≠ R²) | C6-aldehyde | Unsymmetrical bis(imine) ligand |

| 4 | Metal Salt (e.g., FeCl₂, Cu(OAc)₂) | Pyridine-N, Imine-N', Imine-N'' | Unsymmetrical coordination complex |

A sophisticated application of this compound is in the construction of multifunctional molecular probes that combine different physical properties, such as fluorescence and magnetism. Such dual-functional probes are of great interest in advanced materials and bio-imaging. The synthesis of pyridine and bipyridine frameworks that combine both fluorescent and magnetic (radical-bearing) probes has been successfully demonstrated. researchgate.net

A key strategy in these syntheses involves the use of an aldehyde-protected pyridine building block to allow for the sequential and directed attachment of a fluorescent reporter (like a dansyl group) to one side of the pyridine ring and a stable radical (like a nitronyl nitroxide) to the other. This compound is an ideal starting material for such a synthetic plan. The free aldehyde allows for the initial introduction of one functional unit, for example, the magnetic probe. Following this step, deprotection of the acetal unmasks the second aldehyde, which can then be used to attach the fluorescent probe. This controlled, stepwise functionalization is essential to prevent the formation of symmetric side products and to ensure the successful construction of the desired unsymmetrical dual-probe molecule.

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules to explore broad regions of chemical space, often leading to the discovery of novel biologically active compounds. A core principle of DOS is the use of a common substrate that can be divergently elaborated into a library of distinct molecular scaffolds.

This compound is an exemplary scaffold for DOS due to its orthogonally reactive functional groups. The free aldehyde and the protected acetal can be addressed with different reaction sequences. This allows for a "build/couple/pair" strategy, where different sets of building blocks are introduced sequentially.

A representative DOS workflow could involve:

First Diversification Step: Reacting the free aldehyde of this compound with a library of first-generation building blocks (e.g., various amines, Wittig reagents, or nucleophiles).

Deprotection: Removing the acetal protecting group to unmask the second aldehyde across the entire library of intermediates.

Second Diversification Step: Reacting the newly exposed aldehyde with a second library of building blocks.

This approach can rapidly generate a large and structurally diverse library of complex molecules from a single, well-designed starting material. The rigidity of the pyridine core ensures that the appended diversity elements are projected into distinct regions of three-dimensional space, increasing the likelihood of discovering molecules with specific and potent biological activities.

Integration into Medicinal Chemistry Scaffolds

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in thousands of approved drugs and biologically active compounds. Derivatives of pyridine are known to possess a wide range of therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.

Scaffolds based on pyridine-2,6-dicarboxamide, which can be readily synthesized from precursors like this compound, are of particular interest. researchgate.net For example, certain pyridine-2,6-dicarboxamide derivatives have been shown to stabilize telomeric G-quadruplex DNA, indicating potential applications in senescence-mediated anticancer therapies. researchgate.net Other related structures have been investigated for neuroprotective effects. researchgate.net The ability to synthesize unsymmetrical pyridine-2,6-dicarboxamides using the target compound as a starting material is highly valuable for drug discovery. This allows medicinal chemists to create analogues where one amide side chain is optimized for target binding, while the other is modified to improve pharmacokinetic properties such as solubility, cell permeability, or metabolic stability. Schiff bases derived from the pyridine-2,6-dicarbonyl core have also been investigated as potential antimicrobial agents. The synthetic flexibility offered by this compound makes it a key tool for generating novel pyridine-based compounds for screening and development in medicinal chemistry programs.

Mechanistic and Theoretical Investigations of 6 Dimethoxymethyl Pyridine 2 Carbaldehyde Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) for Reaction Pathway Elucidation

No specific Density Functional Theory (DFT) studies focused on the reaction pathways of 6-(Dimethoxymethyl)pyridine-2-carbaldehyde have been identified in the reviewed literature. DFT calculations are a common theoretical method used to investigate reaction mechanisms, transition states, and thermodynamic parameters for related pyridine (B92270) derivatives. materialsciencejournal.orgnih.govelectrochemsci.org For instance, studies on other substituted pyridines have used DFT to understand conformational stability, vibrational spectra, and electronic properties, which are foundational to elucidating reaction pathways. materialsciencejournal.orgnih.gov

Computational Analysis of Stereoselectivity and Regioselectivity

There are no specific computational analyses of the stereoselectivity or regioselectivity for reactions involving this compound in the available literature. Such studies on analogous molecules often employ computational methods to predict the outcomes of reactions, which is crucial for synthetic applications.

Spectroscopic Characterization Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Published NMR spectroscopic data (¹H NMR, ¹³C NMR) specifically for this compound could not be located. However, NMR data for structurally similar compounds are available and can provide expected shift ranges. For example, in related pyridine-2-carbaldehyde derivatives, the aldehydic proton typically appears as a singlet far downfield in the ¹H NMR spectrum. chemicalbook.comchemicalbook.com The protons on the pyridine ring would exhibit characteristic splitting patterns and chemical shifts based on the electronic effects of the aldehyde and dimethoxymethyl substituents.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific mass spectrometry data detailing the molecular mass and fragmentation patterns for this compound are not available in the reviewed sources. Generally, mass spectrometry would be used to confirm the molecular weight, and the fragmentation pattern would likely involve the loss of methoxy (B1213986) groups from the acetal (B89532) and the loss of the formyl group.

Investigation of Dynamic Processes and Fluxionality

While direct studies on this compound are absent, research on the fluxionality of the closely related ligand 2-(dimethoxymethyl)pyridine (B2465107) in metal complexes offers significant insights. A study involving rhenium(I) and platinum(IV) complexes of 2-(dimethoxymethyl)pyridine revealed dynamic processes using NMR spectroscopy. rsc.org

In these octahedral metal complexes, the 2-(dimethoxymethyl)pyridine ligand acts as a bidentate chelate, coordinating through the pyridine nitrogen and one of the methoxy oxygens. This leaves the second methoxy group as a pendant, non-coordinated group. rsc.org Dynamic NMR investigations, including 1D bandshape analysis and 2D exchange spectroscopy (EXSY), demonstrated that the complexes undergo fluxional processes that interchange the coordinated and pendant methoxy (OMe) groups. rsc.org

The activation energies (ΔG‡) for this fluxionality were measured to be in the range of 59–85 kJ mol⁻¹. A mechanism involving the rotation of the carbon-carbon bond between the pyridine ring and the dimethoxymethyl group was proposed to explain this dynamic behavior. rsc.org This process causes the coordinated and uncoordinated methoxy groups to exchange their chemical environments, leading to changes in the NMR spectrum at different temperatures. Although this study was performed on a ligand lacking the 2-carbaldehyde group, similar fluxional behavior of the dimethoxymethyl moiety could be anticipated for this compound, particularly when it acts as a ligand in coordination complexes.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6-(Dimethoxymethyl)pyridine-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via functionalization of pyridine-2-carbaldehyde derivatives. For example, chlorination at the 6-position using thionyl chloride in dichloromethane under reflux, followed by methoxymethyl group introduction via nucleophilic substitution (e.g., using dimethoxymethyl lithium). Reaction optimization should focus on temperature control (60–80°C), anhydrous conditions, and stoichiometric ratios (1:1.2 aldehyde-to-reagent) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm aldehyde proton (δ 9.8–10.2 ppm) and dimethoxymethyl group (δ 3.3–3.5 ppm for OCH3, δ 4.5–5.0 ppm for CH(OCH3)2). Aromatic protons appear as a multiplet between δ 7.0–8.5 ppm .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-O stretches (~1100 cm⁻¹) for methoxy groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ at m/z 195.0895 (calculated for C9H11NO3). Discrepancies in spectral data may arise from solvent effects or isotopic impurities; deuterated solvents (e.g., CDCl3) and internal standards (e.g., TMS) improve accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-deficient regions at the aldehyde carbon and adjacent pyridine nitrogen. Fukui indices identify the aldehyde as the primary electrophilic site. Solvent effects (e.g., DMSO vs. THF) are modeled using the Polarizable Continuum Model (PCM), showing THF enhances nucleophilic attack due to lower dielectric constant. Validation via experimental kinetic studies (e.g., monitoring Grignard reagent addition by in-situ IR) aligns with computational predictions .

Q. What strategies are recommended for designing biologically active derivatives, and how are their activities validated?

- Methodological Answer :

- Derivatization : Introduce substituents at the pyridine ring (e.g., halogenation at the 4-position) or modify the dimethoxymethyl group (e.g., replacing methoxy with hydroxy for H-bonding). For example, 3-hydroxy-6-methylpyridine-2-carbaldehyde derivatives exhibit antimicrobial activity via chelation of bacterial metalloenzymes .

- Validation :

- In vitro assays : MIC (Minimum Inhibitory Concentration) against E. coli or S. aureus.

- Molecular docking : Target enzymes (e.g., E. coli dihydrofolate reductase) to assess binding affinity (ΔG < -7 kcal/mol indicates strong interaction) .

Q. How do steric and electronic effects of the dimethoxymethyl group influence chemical reactivity?

- Methodological Answer : The dimethoxymethyl group acts as an electron-donating substituent, increasing electron density at the pyridine ring (confirmed by NBO analysis). Steric hindrance from the -CH(OCH3)2 group reduces reactivity at the 3-position but enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at the 4-position). Comparative studies with 6-methylpyridine-2-carbaldehyde show 10–15% lower reaction rates due to steric effects .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton splitting) may arise from tautomerism or solvent polarity. For example, in DMSO-d6, hydrogen bonding with the aldehyde group downfield-shifts the proton (δ 10.1 ppm vs. δ 9.9 ppm in CDCl3). Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm assignments. If mass spectra show unexpected adducts (e.g., [M+Na]+), repeat analysis with softer ionization (APCI instead of ESI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.